molecular formula C13H17N B14224108 Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]- CAS No. 504433-37-8

Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-

Cat. No.: B14224108
CAS No.: 504433-37-8
M. Wt: 187.28 g/mol
InChI Key: NWXBEKDYLKZCDA-ZSOXZCCMSA-N
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Description

Aziridines are a class of organic compounds characterized by a three-membered ring containing one nitrogen atom. The compound “Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-” is a derivative of aziridine, featuring specific substituents that may influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridines typically involves the cyclization of amino alcohols or the reaction of imines with carbenes

Industrial Production Methods

Industrial production of aziridines often involves catalytic processes and optimized reaction conditions to achieve high yields and purity. The specific methods for producing “Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-” would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Aziridines can undergo various chemical reactions, including:

    Oxidation: Conversion to aziridine N-oxides.

    Reduction: Formation of amines.

    Substitution: Nucleophilic substitution at the nitrogen atom.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., peracids), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of aziridines typically yields aziridine N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Aziridines and their derivatives have various applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of complex molecules.

    Biology: Studied for their potential biological activity and interactions with biomolecules.

    Medicine: Investigated for their potential as therapeutic agents, particularly in cancer treatment.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of aziridines often involves the formation of reactive intermediates that can interact with nucleophiles. The specific molecular targets and pathways depend on the structure of the aziridine derivative and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyleneimine: A simpler aziridine with a similar three-membered ring structure.

    Aziridine-2-carboxylic acid: An aziridine derivative with a carboxyl group.

Uniqueness

The compound “Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-” is unique due to its specific substituents, which may confer distinct chemical properties and reactivity compared to other aziridines.

Properties

CAS No.

504433-37-8

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-[(1S)-1-phenylethyl]-2-propan-2-ylideneaziridine

InChI

InChI=1S/C13H17N/c1-10(2)13-9-14(13)11(3)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3/t11-,14?/m0/s1

InChI Key

NWXBEKDYLKZCDA-ZSOXZCCMSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC2=C(C)C

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2=C(C)C

Origin of Product

United States

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